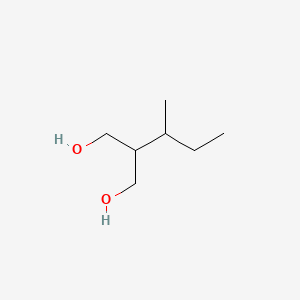
2-sec-Butyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-1,3-propanediol is an organic compound that belongs to the class of aliphatic diols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with a secondary butyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-1,3-propanediol can be achieved through several methods. One common approach involves the hydroformylation of 2-methyl-1-butene with carbon monoxide and hydrogen in the presence of a catalyst. This reaction produces an aldehyde intermediate, which is subsequently hydrogenated to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium complexes are often used to facilitate the hydroformylation reaction, followed by hydrogenation using palladium or nickel catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-sec-Butyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or esters.
Applications De Recherche Scientifique
2-sec-Butyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-sec-Butyl-1,3-propanediol involves its interaction with various molecular targets. For instance, its derivative, mebutamate, acts as a centrally acting hypotensive agent by targeting brain stem vasomotor centers. This interaction reduces vascular peripheral resistance without affecting cardiac output .
Comparaison Avec Des Composés Similaires
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but without the secondary butyl group.
2-Butyl-2-ethyl-1,3-propanediol: Another branched diol with different alkyl substituents.
Uniqueness: 2-sec-Butyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its secondary butyl group provides steric hindrance, influencing its reactivity and interactions compared to other diols .
Propriétés
Numéro CAS |
33673-01-7 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-butan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(2)7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
Clé InChI |
YTCRRFFBEJJVLV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


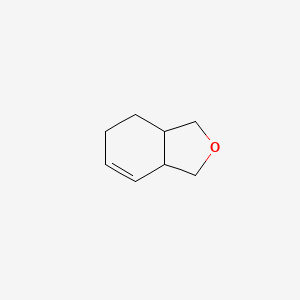
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
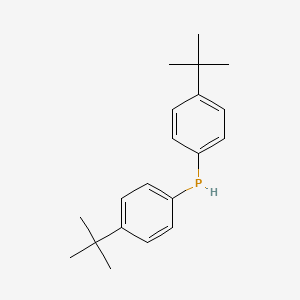
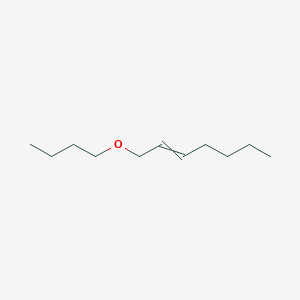
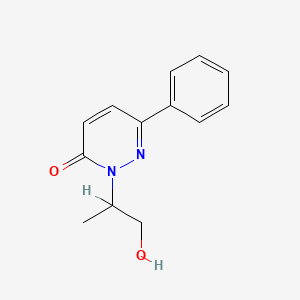
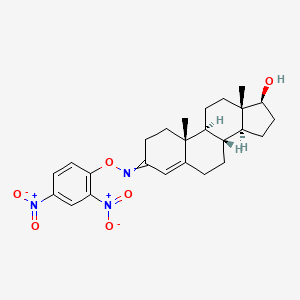
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)




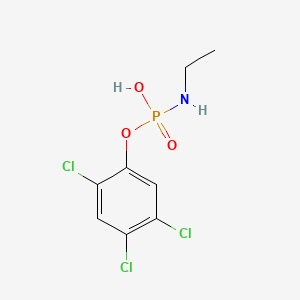
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
